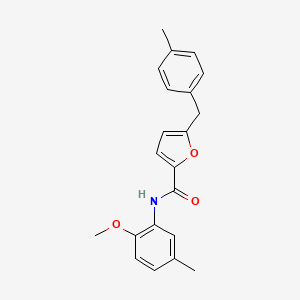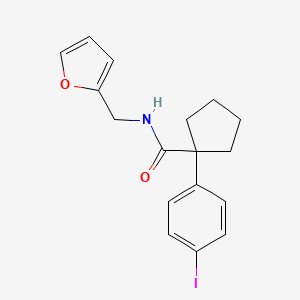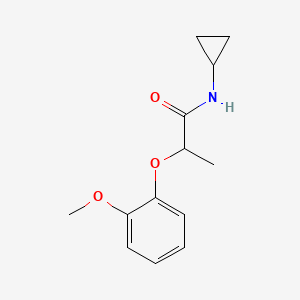
N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as CDMMA, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. It is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide is not fully understood, but it is thought to act through multiple pathways. N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. In addition, N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to modulate the activity of certain signaling pathways, such as the MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has several advantages as a therapeutic agent. It is a small molecule that can be synthesized easily and has good bioavailability. In addition, N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have low toxicity in animal models, making it a promising candidate for further investigation. However, there are also limitations to using N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. In addition, N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide. One area of research is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. In addition, more studies are needed to determine the safety and efficacy of N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide in humans. Furthermore, N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide could be used in combination with other therapeutic agents to enhance its efficacy. Finally, more research is needed to determine the potential of N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide as a therapeutic agent for a range of diseases, including neurodegenerative diseases and cancer.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in vitro and in vivo. In addition, N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. These findings suggest that N-(5-chloro-2-pyridinyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide may have potential as a therapeutic agent for a range of diseases.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9-6-17(7-10(2)19-9)8-13(18)16-12-4-3-11(14)5-15-12/h3-5,9-10H,6-8H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKKDQQFRIJFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4834035.png)
![5-isobutyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4834043.png)
![methyl 4-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B4834052.png)
![3-methyl-N-(3-methylbenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4834054.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4834060.png)

![1,3-dimethyl-8-[4-(3-methylbenzyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4834066.png)
![methyl (5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4834073.png)
![4-[2-(2-methoxyphenoxy)propanoyl]morpholine](/img/structure/B4834084.png)

![3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B4834093.png)
![N-[1-(1-adamantyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4834097.png)

![3-[4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-3-(4-fluorophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4834108.png)